(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, dichloro substitutions, and a trifluoromethylphenyl group
Mechanism of Action
Similarly, coumarins, another class of compounds that share structural similarities with the compound you’re interested in, have been found to have valuable biological and pharmaceutical properties . They have been used in medicinal industry especially as anti-coagulants, and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of dichloro groups and the trifluoromethylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichloro substitution pattern and are used in the production of dyes and herbicides.
Steviol Glycosides: Although structurally different, these compounds also contain multiple functional groups and are used as sweeteners.
Uniqueness
(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, dichloro substitutions, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-acetyl-6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O3/c1-9(27)25-17(28)14-6-10-5-12(20)8-15(21)16(10)29-18(14)26-13-4-2-3-11(7-13)19(22,23)24/h2-8H,1H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDPNPOIHLIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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